molecular formula C10H18Cl2N2 B6225600 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride CAS No. 2770358-78-4

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride

Cat. No. B6225600
CAS RN: 2770358-78-4
M. Wt: 237.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride, also known as 2-AEPD, is a compound that has been used in scientific research for its unique properties. It is an amine derivative of phenethylamine, and it is a white solid with a molecular weight of 227.71 g/mol. It is soluble in water and is commonly used as a reagent in organic synthesis. 2-AEPD has been studied for its biochemical and physiological effects, and it has been used in laboratory experiments to investigate its potential applications.

Scientific Research Applications

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride has been used in scientific research to investigate its biochemical and physiological effects. It has been studied for its potential applications in the treatment of various conditions, such as depression, anxiety, and Alzheimer’s disease. It has also been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior.

Mechanism of Action

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride has been found to act as an agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and behavior, and it is thought to be involved in the mechanism of action of antidepressant medications. 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride has been found to bind to this receptor and activate its signaling pathways, leading to the production of the neurotransmitter serotonin.
Biochemical and Physiological Effects
2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which can lead to improved mood and cognitive performance. It has also been found to have anti-inflammatory effects, and it has been studied for its potential to reduce the symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride has several advantages and limitations for laboratory experiments. One of the advantages is that it is relatively easy to synthesize, and it can be used in a variety of experiments. However, it has been found to have a relatively short half-life in the body, which can limit its use in long-term experiments. It also has the potential to interact with other drugs, which can limit its use in clinical settings.

Future Directions

There are several potential future directions for the use of 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride in scientific research. One potential direction is to investigate its potential use as an antidepressant medication. Another potential direction is to investigate its potential use as an anti-inflammatory agent. Additionally, further research could be conducted to investigate its potential to act as an agonist of the serotonin 5-HT2A receptor and its effects on mood, cognition, and behavior. Finally, further research could be conducted to investigate its potential interactions with other drugs and its potential side effects.

Synthesis Methods

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride can be synthesized by a direct amination reaction of ethylbenzene with 2-aminoethanol. This reaction is catalyzed by a base, such as sodium hydroxide, and is conducted in a solvent, such as ethanol. The reaction produces an amine salt, which is then hydrolyzed to yield the free base of 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride involves the reaction of 3-(2-aminoethyl)aniline with ethyl bromoacetate to form 2-[3-(2-aminoethyl)phenyl]ethan-1-ol, which is then converted to the dihydrochloride salt using hydrochloric acid.", "Starting Materials": [ "3-(2-aminoethyl)aniline", "ethyl bromoacetate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-(2-aminoethyl)aniline (1.0 eq) in diethyl ether and cool to 0°C.", "Step 2: Slowly add ethyl bromoacetate (1.2 eq) to the reaction mixture while stirring at 0°C.", "Step 3: Add sodium hydroxide (1.2 eq) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Extract the product with diethyl ether and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-[3-(2-aminoethyl)phenyl]ethan-1-ol.", "Step 6: Dissolve 2-[3-(2-aminoethyl)phenyl]ethan-1-ol in hydrochloric acid and evaporate the solvent to obtain the dihydrochloride salt of 2-[3-(2-aminoethyl)phenyl]ethan-1-amine." ] }

CAS RN

2770358-78-4

Product Name

2-[3-(2-aminoethyl)phenyl]ethan-1-amine dihydrochloride

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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